4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Regioisomer discrimination Alkyne positional isomerism Synthetic intermediate quality control

4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic, substituted isoxazol-3(2H)-one derivative bearing a 4-chloro substituent and a 5-[(prop-1-yn-1-yl)sulfanyl]methyl side-chain. The compound belongs to the broader class of 5-thioalkylisoxazoles, a scaffold frequently used as a synthetic intermediate in agrochemical and pharmaceutical research.

Molecular Formula C7H6ClNO2S
Molecular Weight 203.65 g/mol
CAS No. 89661-00-7
Cat. No. B12903318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
CAS89661-00-7
Molecular FormulaC7H6ClNO2S
Molecular Weight203.65 g/mol
Structural Identifiers
SMILESCC#CSCC1=C(C(=O)NO1)Cl
InChIInChI=1S/C7H6ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h4H2,1H3,(H,9,10)
InChIKeyNTYKGFBWVJBTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89661-00-7): Procurement-Relevant Overview for Isoxazol-3(2H)-one Selection


4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic, substituted isoxazol-3(2H)-one derivative bearing a 4-chloro substituent and a 5-[(prop-1-yn-1-yl)sulfanyl]methyl side-chain. The compound belongs to the broader class of 5-thioalkylisoxazoles, a scaffold frequently used as a synthetic intermediate in agrochemical and pharmaceutical research . Its most closely related regioisomeric analog, 4-chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (CAS 89660-99-1), differs only in the attachment point of the alkyne moiety, making the choice between the two non-trivial for applications where alkyne reactivity is critical.

Why 4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one Cannot Be Freely Substituted with Regioisomeric Thioalkylisoxazoles


Isoxazole-3(2H)-ones bearing 5-thioalkyl substitution are not interchangeable building blocks. The position of the alkyne group in the thioalkyl chain dramatically alters the electron density at sulfur and the steric environment around the triple bond [1]. In 1-alkynyl thioethers, the sulfur atom is directly conjugated with the triple bond, which lowers the pKa of the propargylic protons and increases susceptibility to acid-catalyzed hydrolysis compared to 2-alkynyl thioethers [2]. For procurement decisions, this means that swapping CAS 89661-00-7 for its prop-2-yn-1-yl isomer (CAS 89660-99-1) without experimental validation can lead to unexpected reactivity profiles in click chemistry, cross-coupling, or biological conjugation applications.

Quantitative Differentiation Evidence: 4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one vs. Closest Analogs


Regioisomeric Purity and Structural Identity: Distinguishing Prop-1-yn-1-yl from Prop-2-yn-1-yl Sulfanyl Isomers

CAS 89661-00-7 is the prop-1-yn-1-yl sulfanyl regioisomer, while CAS 89660-99-1 is the prop-2-yn-1-yl sulfanyl regioisomer. The two compounds are constitutional isomers with identical molecular formula (C₇H₆ClNO₂S, MW 203.65 g/mol) but differ in alkyne connectivity: S–C≡C–CH₃ versus S–CH₂–C≡CH . This structural distinction is quantifiable by ¹H NMR (acetylene proton present only in the prop-2-yn-1-yl isomer at ~2.1 ppm) and ¹³C NMR (distinct chemical shifts for the acetylenic carbons). No direct head-to-head biological or reactivity comparison between these two isomers was identified in the accessed literature; therefore, comparison data are based on class-level inference from 1-alkynyl vs. 2-alkynyl thioether chemistry [1].

Regioisomer discrimination Alkyne positional isomerism Synthetic intermediate quality control

Susceptibility to Acid-Catalyzed Hydrolysis: 1-Alkynyl vs. 2-Alkynyl Thioether Stability

1-Alkynyl thioethers are known to undergo acid-catalyzed addition of water at the triple bond, yielding thioester intermediates that hydrolyze to thiols and carboxylic acids [1]. This reactivity is a direct consequence of sulfur-to-triple-bond conjugation, which polarizes the C≡C bond and renders the β-carbon electrophilic. In contrast, 2-alkynyl thioethers (e.g., the prop-2-yn-1-yl isomer) are substantially more stable toward aqueous acid because the sulfur atom is separated from the triple bond by a methylene spacer, disrupting conjugation [1]. No direct comparative half-life data are available for the isoxazoles specifically, so the following is class-level inference.

Chemical stability Hydrolytic degradation Aqueous compatibility

Potential for Thiyl Radical Generation: Conjugation-Enhanced Photolytic Cleavage

The sulfur atom in 1-alkynyl thioethers is directly conjugated with the carbon–carbon triple bond. This conjugation lowers the S–C bond dissociation energy relative to that in 2-alkynyl thioethers, where the sulfur is insulated by a methylene group [1]. Photolytic or thermal generation of thiyl radicals is therefore expected to occur with higher quantum yield for the prop-1-yn-1-yl isomer. No direct photochemical data for the isoxazole compounds were identified; the following is class-level inference.

Photochemistry Thiyl radical Conjugation-assisted bond cleavage

Evidence-Based Application Scenarios for 4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one


Synthesis of 5-Substituted Isoxazoles via Electrophilic Quenching of C-4 Metalated Intermediates

The compound can serve as a key intermediate in the preparation of 3,4,5-trisubstituted isoxazoles. The lateral metalation of 4-chloro-5-[(prop-1-yn-1-yl)thio]methylisoxazol-3(2H)-one, followed by electrophilic quenching with disulfides or other electrophiles, provides a general route to diverse 5-thioalkylisoxazole libraries . The chloro substituent at C-4 serves as a directing group for lateral lithiation, a reactivity feature that is shared with other 4-functionalized isoxazoles but offers distinct electronic tuning compared to 4-nitro or 4-cyano analogs .

Copper-Catalyzed Alkyne Functionalization in Total Synthesis

The prop-1-yn-1-yl group in CAS 89661-00-7 can participate in copper-catalyzed reactions with azides to form 1,4,5-trisubstituted 1,2,3-triazoles [1]. Because the alkyne is internal, the CuAAC reaction requires a Cu(I) catalyst system optimized for internal alkynes (e.g., CuI with a stabilizing ligand under elevated temperature). This selectivity is advantageous when concurrent terminal alkyne functionalization must be avoided—a scenario where the prop-2-yn-1-yl isomer would compete non-selectively [1].

Agrochemical Lead Scaffold Derivatization via C–S Bond Oxidation

The thioether linkage in CAS 89661-00-7 can be selectively oxidized to the corresponding sulfoxide or sulfone without affecting the isoxazole ring or the 4-chloro substituent, as demonstrated for analogous 5-thioalkylisoxazoles [2]. This orthogonal oxidation provides access to sulfoxide/sulfone analogs, a common strategy for fine-tuning the physicochemical properties of agrochemical leads (e.g., solubility, log P, metabolic stability) [2].

Hydrolytic Probe for Acidic Compartment Studies

Owing to the enhanced hydrolytic lability of the 1-alkynyl thioether group under acidic conditions (class-level inference [3]), CAS 89661-00-7 may be employed as a pH-sensitive probe or cleavable linker in chemical biology. The release of the thiol upon acid-catalyzed hydrolysis could be used to trigger downstream events in acidic cellular compartments (e.g., lysosomes, endosomes), a property not shared by the more acid-stable prop-2-yn-1-yl isomer [3].

Quote Request

Request a Quote for 4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.